

# Technical Guide: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

**Cat. No.:** B1321481

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CAS Number: 221675-35-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate**, a key heterocyclic building block in medicinal chemistry. Also known as ethyl 7-azaindole-2-carboxylate, this compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.

## Core Compound Data

The physicochemical properties of **ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate** are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

Property	Value	Source
CAS Number	221675-35-0	Multiple
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	ChemScene, Sigma-Aldrich
Molecular Weight	190.20 g/mol	ChemScene, Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
Boiling Point	355.9 °C at 760 mmHg	ChemNet
Density	1.272 g/cm <sup>3</sup>	ChemNet
Refractive Index	1.628	ChemNet
Flash Point	169.1 °C	ChemNet
SMILES	O=C(OCC)C1=CC2=CC=CN=C2N1	ChemScene
InChI Key	CBIVEMGUNRNUEB-UHFFFAOYSA-N	Sigma-Aldrich

## Synthetic Protocols

While a specific, published protocol for the direct synthesis of **ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate** is not readily available in the reviewed literature, its synthesis can be achieved through established methods for constructing the 7-azaindole scaffold. The Hemetsberger-Knittel synthesis is a notable approach for preparing azaindole-2-carboxylates.

## Representative Experimental Protocol: Hemetsberger-Knittel Synthesis

This protocol is a representative method for the synthesis of azaindole-2-carboxylates and is adaptable for the preparation of the title compound. The reaction proceeds in two main steps: a Knoevenagel condensation followed by a thermal cyclization.

### Step 1: Knoevenagel Condensation

- To a solution of the appropriate pyridine-2-carbaldehyde in a suitable solvent (e.g., ethanol), add ethyl azidoacetate.
- Cool the mixture to a low temperature (e.g., -10 to 0 °C).
- Slowly add a base, such as sodium ethoxide, while maintaining the low temperature.
- Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl  $\alpha$ -azido- $\beta$ -(pyridin-2-yl)acrylate.

#### Step 2: Thermal Cyclization

- Dissolve the crude product from Step 1 in a high-boiling point solvent, such as xylene.
- Heat the solution to reflux for several hours. The reaction progress can be monitored by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford **ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate**.

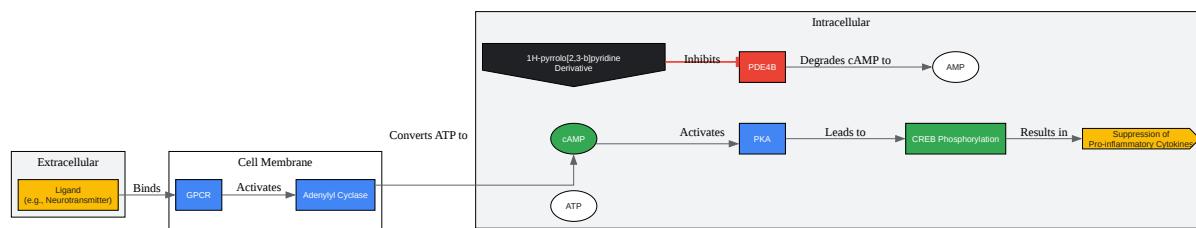
## Applications in Drug Discovery: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. **Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate** is a key intermediate for introducing this scaffold into potential drug candidates, particularly as inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).

## Role as a Phosphodiesterase 4B (PDE4B) Inhibitor Precursor

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate have been synthesized and identified as potent and selective inhibitors of PDE4B. PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn modulates inflammatory responses. This makes PDE4B an attractive target for the treatment of central nervous system (CNS) disorders and inflammatory diseases.

The following diagram illustrates the central role of PDE4B in the cAMP signaling cascade and how its inhibition can lead to a therapeutic effect.



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Caption: PDE4B inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

The following table presents the *in vitro* inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

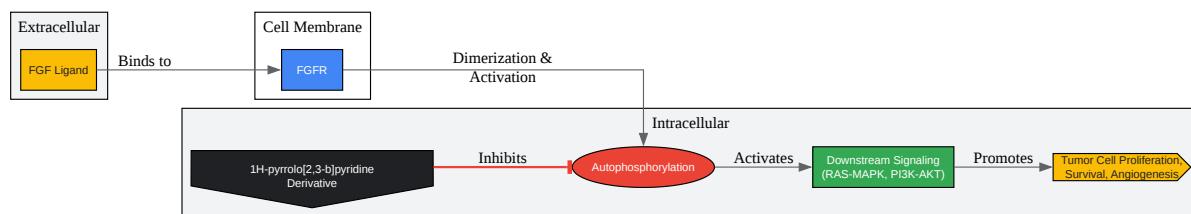
Compound	PDE4B IC <sub>50</sub> (μM)	PDE4D IC <sub>50</sub> (μM)	Selectivity (PDE4D/PDE4B)
11h	0.14	0.84	6.0
Rolipram (control)	0.12	0.18	1.5

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.

## Role as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor Precursor

The 1H-pyrrolo[2,3-b]pyridine scaffold is also integral to the design of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is frequently dysregulated in various cancers, playing a key role in tumor cell proliferation, survival, and angiogenesis. Therefore, targeting FGFRs is a promising strategy in oncology.

The diagram below outlines the FGFR signaling cascade and the mechanism of its inhibition by 1H-pyrrolo[2,3-b]pyridine-based compounds.



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Caption: FGFR inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

The following table shows the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against multiple FGFR isoforms.

Compound	FGFR1 IC <sub>50</sub> (nM)	FGFR2 IC <sub>50</sub> (nM)	FGFR3 IC <sub>50</sub> (nM)	FGFR4 IC <sub>50</sub> (nM)
4h	7	9	25	712

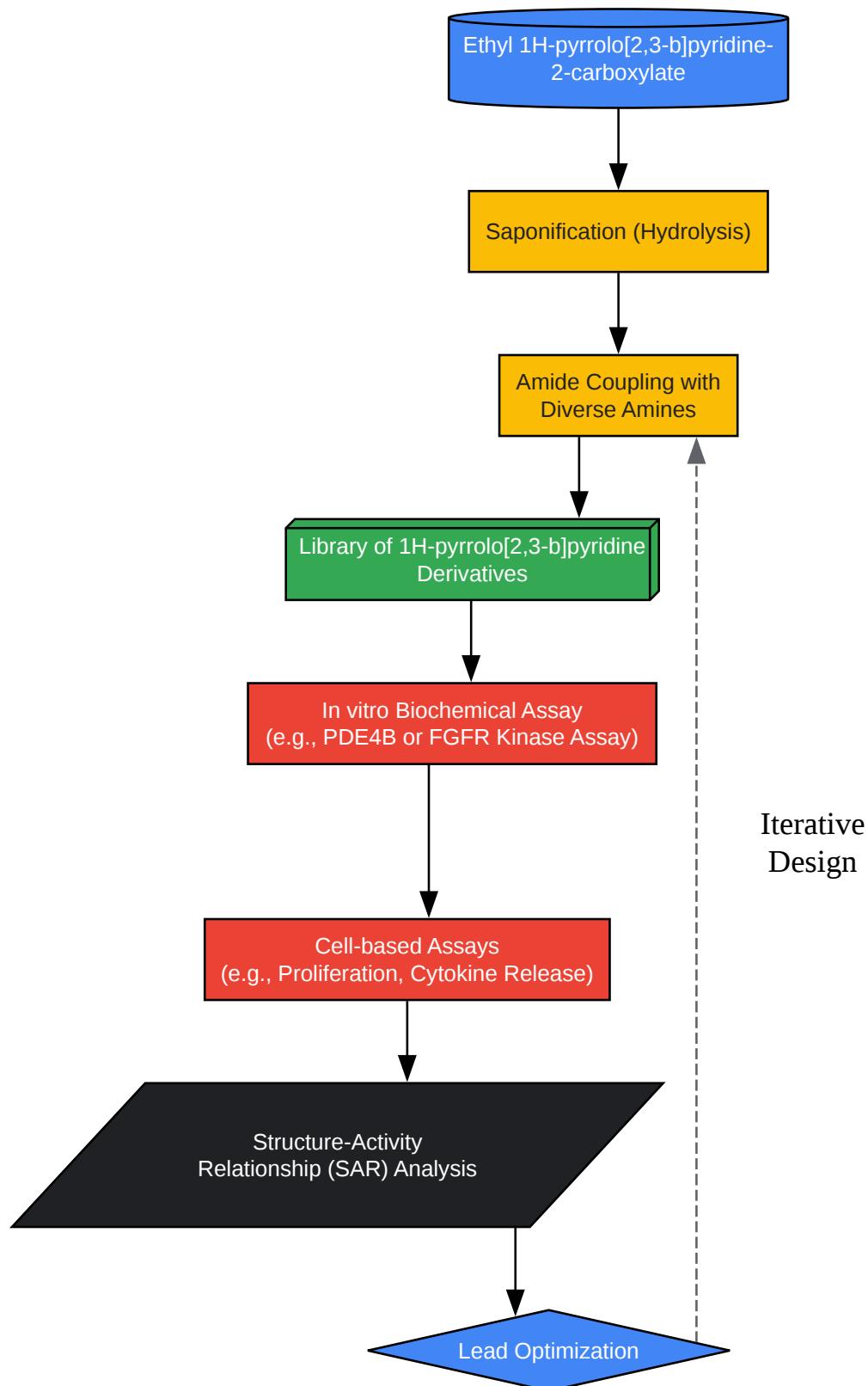
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[\[1\]](#)

## Experimental Workflows

The development of drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold involves a structured workflow from synthesis to biological evaluation.

## General Workflow for Inhibitor Development

The diagram below illustrates a typical workflow for the development of kinase or enzyme inhibitors based on the **ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate** core.



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Caption: Drug discovery workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321481#ethyl-1h-pyrrolo-2-3-b-pyridine-2-carboxylate-cas-number\]](https://www.benchchem.com/product/b1321481#ethyl-1h-pyrrolo-2-3-b-pyridine-2-carboxylate-cas-number)

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